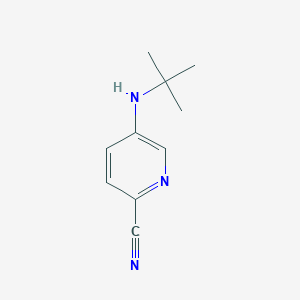

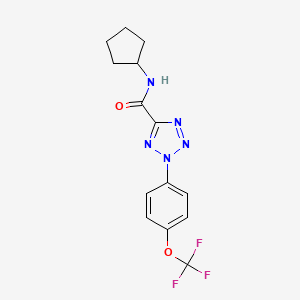

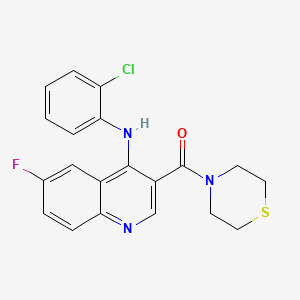

![molecular formula C23H16FN3 B2877590 5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-45-7](/img/structure/B2877590.png)

5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazoloquinoline family, which has been studied for their biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.

Applications De Recherche Scientifique

Antitubercular Activity

Quinoline derivatives have been synthesized and evaluated for their antitubercular properties. A study on hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, similar in structural motif to the compound , demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Notably, certain derivatives exhibited potent antitubercular effects, highlighting the potential of quinoline analogues in the development of new antituberculosis drugs (Kantevari et al., 2011).

Anticancer Applications

Quinoline structures have been explored for their anticancer potentials. For instance, a quinoline-based anticancer prodrug was developed and encapsulated within chitosan to create a micromedicine with pH-responsive release characteristics. This strategy aims to improve the efficacy and targeting of chemotherapy for oral cancer, underscoring the adaptability of quinoline derivatives in cancer treatment modalities (Tian et al., 2018).

Organic Fluorescent Materials

Quinoline derivatives are recognized for their high efficiency as organic fluorescent materials. Their stability and fluorescence properties in various solvents make them suitable for applications in light-emitting devices. The fluorescence of these compounds, however, can undergo quenching in the presence of protic acids, a reversible process that is both a challenge and an area of interest for the development of responsive fluorescent materials (Mu et al., 2010).

Synthetic Methodologies

The synthesis of quinoline and its derivatives is a vital area of research, facilitating the exploration of their various applications. Innovative synthetic routes have been developed for quinoline derivatives, including environmentally friendly and regioselective methods. These advancements not only expand the chemical toolbox but also provide pathways to novel compounds with potential application in pharmaceuticals and material science (Szlachcic et al., 2017).

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJBKDHEABVCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

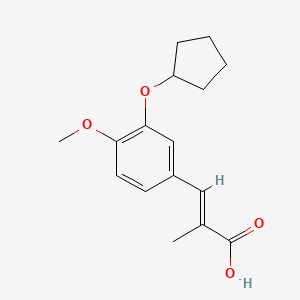

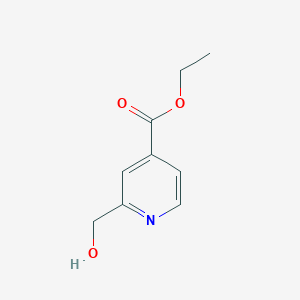

![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)

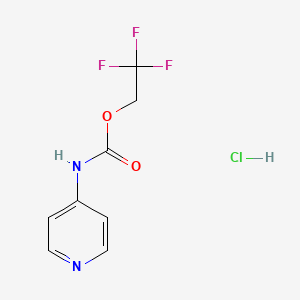

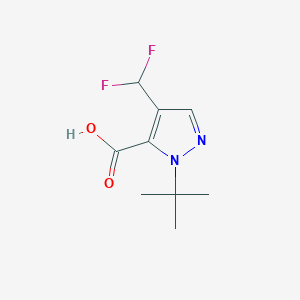

![4-chloro-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioyl]benzamide](/img/structure/B2877513.png)

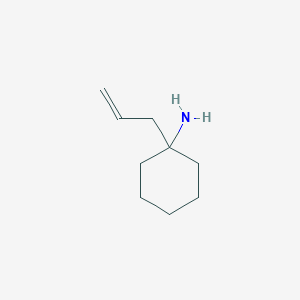

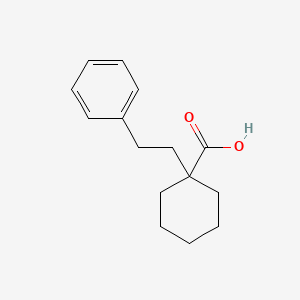

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)

![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)